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Compound of Interest

Compound Name: 8-Ethyl-2-methylquinolin-4-ol

Cat. No.: B7748264 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Ethyl-2-
methylquinolin-4-ol, a substituted quinoline of interest to researchers in medicinal chemistry

and materials science. This document is designed to serve as a comprehensive resource for

scientists and drug development professionals, offering not just raw data, but a detailed

interpretation grounded in established spectroscopic principles. The methodologies and

interpretations presented herein are designed to be self-validating, providing a robust

framework for the characterization of this and similar heterocyclic compounds.

Introduction to 8-Ethyl-2-methylquinolin-4-ol
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and

functional materials, owing to their versatile biological activities and unique photophysical

properties.[1][2] The specific substitution pattern of 8-Ethyl-2-methylquinolin-4-ol, featuring

an alkyl group on the carbocyclic ring and a methyl and hydroxyl group on the heterocyclic ring,

presents a unique electronic and steric environment. Accurate structural elucidation through

spectroscopic methods is paramount for understanding its structure-activity relationships (SAR)

and for quality control in synthetic processes.[3]

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data expected for this molecule.

Caption: Molecular Structure of 8-Ethyl-2-methylquinolin-4-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of

organic molecules.[3] For 8-Ethyl-2-methylquinolin-4-ol, both ¹H and ¹³C NMR provide critical

information about the electronic environment and connectivity of the molecule. The presence of

the electron-donating hydroxyl group and the alkyl substituents will influence the chemical

shifts of the aromatic protons and carbons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is due to the potential for better solubility of the quinolinol

and to observe the exchangeable proton of the hydroxyl group.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.5 br s 1H OH

The phenolic

proton is

expected to be

broad and

significantly

downfield due to

hydrogen

bonding and its

acidic nature.

~7.8-7.9 d 1H H-5

The peri-effect of

the ethyl group at

C8 may cause

some

deshielding of H-

5.

~7.5-7.6 t 1H H-6

Expected to be a

triplet due to

coupling with H-5

and H-7.

~7.3-7.4 d 1H H-7
Coupled with H-

6.

~6.1 s 1H H-3

The proton at C3

is a singlet and is

expected to be

upfield due to the

influence of the

adjacent

hydroxyl group.

~2.9 q 2H -CH₂- (Ethyl)

Quartet due to

coupling with the

methyl protons of

the ethyl group.
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~2.4 s 3H -CH₃ (at C2)

A singlet in the

typical region for

a methyl group

on an aromatic

ring.

~1.3 t 3H -CH₃ (Ethyl)

Triplet due to

coupling with the

methylene

protons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents.
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Chemical Shift (δ, ppm) Assignment Rationale

~178 C4

The carbon bearing the

hydroxyl group is significantly

deshielded.

~152 C2

The carbon adjacent to the

nitrogen and bearing the

methyl group.

~148 C8a
A quaternary carbon adjacent

to the nitrogen.

~139 C8
The carbon bearing the ethyl

group.

~125 C6 Aromatic CH.

~124 C5 Aromatic CH.

~123 C4a Quaternary carbon.

~118 C7 Aromatic CH.

~100 C3
Shielded by the adjacent

hydroxyl group.

~25 -CH₂- (Ethyl) Aliphatic carbon.

~18 -CH₃ (at C2) Aliphatic carbon.

~15 -CH₃ (Ethyl) Aliphatic carbon.

Experimental Protocol for NMR Data Acquisition
Sample Preparation:

Accurately weigh 5-10 mg of 8-Ethyl-2-methylquinolin-4-ol.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Measurement:

Acquire spectra on a 500 MHz NMR spectrometer.

For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,

and 16-32 scans.

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a

relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.

Process the data using appropriate software, applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak of

DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]

To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are highly recommended.[4]

Sample Preparation

Data Acquisition (500 MHz)

Data Processing & Interpretation

Weigh Sample Dissolve in DMSO-d₆ Transfer to NMR Tube

1H NMR

13C NMR

2D NMR (COSY, HSQC, HMBC)

Fourier Transform & Phasing Referencing & Integration Spectral Interpretation

Click to download full resolution via product page

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The

spectrum of 8-Ethyl-2-methylquinolin-4-ol will be characterized by absorptions corresponding

to O-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3400-3200 Broad, Strong O-H stretch

The broadness is

indicative of

intermolecular

hydrogen bonding of

the hydroxyl group.[5]

3100-3000 Medium Aromatic C-H stretch

Characteristic of C-H

bonds on the

quinoline ring.[6]

2960-2850 Medium Aliphatic C-H stretch

Corresponding to the

methyl and ethyl

substituents.

1640-1620 Strong C=C/C=N stretch

Vibrations of the

quinoline ring system.

[7]

1600-1450 Medium-Strong Aromatic C=C stretch

Multiple bands are

expected in this region

due to the aromatic

nature of the quinoline

core.[8]

~1250 Medium C-O stretch

Associated with the

phenolic hydroxyl

group.

850-750 Strong
Aromatic C-H out-of-

plane bend

The pattern of these

bands can sometimes

give clues about the

substitution pattern on

the aromatic ring.[8]

Experimental Protocol for IR Data Acquisition
Sample Preparation:
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Ensure the sample is dry.

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its

simplicity and minimal sample preparation. Place a small amount of the solid sample directly

on the ATR crystal.

Instrumentation and Measurement:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data
Molecular Formula: C₁₂H₁₃NO

Molecular Weight: 187.24 g/mol

Predicted [M+H]⁺: m/z 188.10

Ionization Technique: Electrospray Ionization (ESI) in positive mode is suitable for this class of

compounds as the nitrogen atom can be readily protonated.[9]

Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of

small, stable molecules or radicals from the substituents.[10][11]

m/z 172 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group (benzylic cleavage) or from

the C2 position.
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m/z 159 ([M-C₂H₄]⁺): Loss of ethylene via a McLafferty-type rearrangement involving the

ethyl group.

Loss of CO: As seen in other hydroxyquinolines, the loss of carbon monoxide (28 Da) from

the molecular ion is a possible fragmentation pathway.[12]

[M+H]⁺
m/z 188

[M-CH₃]⁺
m/z 173

-CH₃

[M-C₂H₄]⁺
m/z 160

-C₂H₄

[M-CO]⁺
m/z 160

-CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 8-Ethyl-2-methylquinolin-4-ol.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range.

Instrumentation and Measurement:

Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight

(Q-TOF) or an Orbitrap instrument, for high-resolution mass measurements.[9]

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode over a mass range of m/z 50-500.
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For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the

precursor ion (m/z 188) and subjecting it to collision-induced dissociation (CID).[10]

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 8-Ethyl-2-methylquinolin-4-ol. The predicted NMR, IR, and MS

data, based on established principles for quinoline derivatives, offer a reliable reference for

researchers. By following the detailed experimental protocols, scientists can confidently acquire

and interpret the necessary data to confirm the structure and purity of this compound,

facilitating its further investigation in drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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